Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Description
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and a methylamine moiety at the 2-position, stabilized as a hydrochloride salt. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry for antimicrobial, antiviral, and anticancer applications .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)3-6-2;/h6H,3H2,1-2H3;1H |
InChI Key |
HGEXLRMAXQCXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Key Reaction Parameters
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thionyl chloride | Reflux, 6–8 h | 78–82 | 92–95 |
| POCl₃ | 80°C, 4 h | 85–88 | 94–97 |
| Polyphosphoric acid | 120°C, 3 h | 70–75 | 90–93 |
Nucleophilic Substitution at the Amine Group
The primary amine undergoes nucleophilic substitution with alkyl/aryl halides or acyl chlorides. For example:
-
Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives (yield: 89–92%).
-
Alkylation : Treatment with benzyl bromide in THF produces N-benzyl analogs (yield: 75–80%).
Reactivity Trends
| Electrophile | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | DCM | 0–25°C | N-Acetyl derivative | 89–92 |
| Benzyl bromide | THF | Reflux | N-Benzyl derivative | 75–80 |
| Methyl iodide | EtOH | 50°C | N-Methyl derivative | 82–85 |
Oxadiazole Ring-Opening Reactions
The oxadiazole ring undergoes cleavage under acidic or reductive conditions:
-
Acidic Hydrolysis : Concentrated HCl at 90°C opens the ring to form a hydrazide intermediate, which further reacts to yield methylamine derivatives .
-
Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole to a diamino alcohol .
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 90°C, 4 h | Hydrazide intermediate | 68–72 |
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | Diamino alcohol | 75–78 |
Oxidative Functionalization
The oxadiazole ring participates in oxidative coupling reactions. For instance, iodine-mediated oxidative cyclization with semicarbazides forms fused heterocycles (e.g., triazolo-oxadiazoles) in yields up to 94% . Visible-light photocatalysis using eosin-Y and CBr₄ enables C–O bond formation at ambient conditions .
Oxidative Coupling Examples
| Oxidizing Agent | Substrate | Product | Yield (%) |
|---|---|---|---|
| I₂ | Semicarbazide | Triazolo-oxadiazole | 88–94 |
| Eosin-Y/CBr₄ | Arylhydrazide | 5-Aryl-2-aminooxadiazole | 90–92 |
Biotransformation and Metabolic Pathways
In biological systems, the compound undergoes N-hydroxylation and oxadiazole ring hydroxylation, forming metabolites like N-hydroxy and hydroxymethyl derivatives . These transformations are catalyzed by hepatic cytochrome P450 enzymes and influence its pharmacokinetic profile.
Metabolites and Enzymatic Pathways
| Metabolite | Enzyme Involved | Bioactivity |
|---|---|---|
| N-Hydroxy derivative | CYP3A4 | Enhanced solubility |
| 5-(Hydroxymethyl)oxadiazole analog | CYP2D6 | Reduced cytotoxicity |
pH-Dependent Reactivity
Reactions are sensitive to pH, particularly in aqueous media:
Scientific Research Applications
Pharmaceutical Development
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its oxadiazole moiety is known for enhancing biological activity and stability in drug formulations.
Key Applications:
- Neurological Disorders: The compound is being researched for its potential in developing drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies indicate that oxadiazole derivatives can exhibit neuroprotective effects and improve cognitive function .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazole showed promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .
Agricultural Chemistry
In agricultural applications, this compound is utilized to enhance the effectiveness of pesticides and herbicides. Its chemical structure contributes to improved solubility and stability of agrochemicals.
Key Applications:
- Pesticide Formulations: The compound is incorporated into pesticide formulations to increase efficacy against various pests while minimizing environmental impact .
Case Study:
Research demonstrated that formulations containing this compound exhibited higher activity against specific agricultural pests compared to traditional formulations .
Biochemical Research
This compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding.
Key Applications:
- Enzyme Inhibition Studies: The compound aids researchers in understanding biochemical pathways by serving as a model for enzyme inhibitors .
Case Study:
In vitro studies have shown that this compound inhibits certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .
Material Science
The compound is explored for its potential in developing novel materials with specific properties suitable for various applications.
Key Applications:
- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .
Case Study:
A recent study found that polymers modified with this compound exhibited improved resistance to degradation under environmental stressors .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting and quantifying other chemical substances.
Key Applications:
- Reagent in Analytical Techniques: The compound facilitates various analytical methods such as chromatography and mass spectrometry by acting as a derivatizing agent .
Case Study:
Analytical studies have demonstrated that using this compound as a derivatizing agent improves the detection limits of target analytes in complex mixtures .
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural differentiators include:
- Substituent on the oxadiazole ring : A methyl group at the 5-position.
- Amine side chain : A methylamine group attached via a methylene linker.
- Salt form : Hydrochloride, enhancing aqueous solubility.
Substituent Variations on the Oxadiazole Ring
a) Ethyl-substituted analog :
- Compound : [(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]methylamine hydrochloride
- Structural difference : Replacement of the 5-methyl group with ethyl.
b) Aromatic-substituted analog :
- Compound : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
- Structural difference : Benzylamine substituent instead of methylamine.
- Impact : Enhanced π-π stacking interactions due to the aromatic ring, improving binding affinity to hydrophobic enzyme pockets .
c) Trifluoromethyl-substituted analog :
- Compound : {[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
- Structural difference : Trifluoromethyl group at the 5-position and a 1,2,4-oxadiazole isomer.
- Impact : Greater electron-withdrawing effects and metabolic resistance but reduced stability compared to 1,3,4-oxadiazoles .
Amine Side Chain Modifications
a) Ethylamine derivative :
- Compound : N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
- Structural difference : Ethylamine replaces methylamine.
b) Piperidine-linked analog :
- Compound : 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- Structural difference : Piperidine ring replaces the methylamine side chain.
Physicochemical Properties
Commercial and Research Status
Biological Activity
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound belonging to the oxadiazole class, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS No. | 1185295-34-4 |
| Molecular Formula | C5H10ClN3O |
| Molecular Weight | 163.6 g/mol |
| Purity | ≥ 95% |
This compound has been shown to interact with various biological targets. The oxadiazole derivatives are known to influence multiple biochemical pathways, suggesting a broad spectrum of potential effects on cellular functions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
The compound is also being explored for its anticancer potential. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against selected bacterial strains.
- Method : Disc diffusion method was employed using various concentrations of the compound.
- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was conducted to determine cell viability post-treatment.
- Results : The compound exhibited a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound has been compared with other oxadiazole derivatives to evaluate its unique biological properties.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 5-Methyl-1,3,4-Oxadiazole | Moderate | Low |
| 1,2,4-Oxadiazole Derivatives | Variable | High |
Biochemical Pathways Affected
The following pathways have been implicated in the biological activity of this compound:
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
- Apoptosis Pathway : Activation of pro-apoptotic factors leading to programmed cell death.
- Signal Transduction Pathways : Inhibition of kinases involved in growth factor signaling.
Q & A
Q. What are the recommended synthetic routes for Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride?
- Methodological Answer : The synthesis typically involves two key steps:
Oxadiazole Ring Formation : Cyclization of a thiohydrazide or hydrazide precursor with a carbonyl compound under acidic or thermal conditions. For example, 5-methyl-1,3,4-oxadiazole derivatives are often synthesized via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ .
Amine Alkylation and Salt Formation : The oxadiazole intermediate is alkylated with methylamine, followed by treatment with HCl to yield the hydrochloride salt. This step requires careful pH control to avoid decomposition of the oxadiazole ring .
Key Considerations: Use anhydrous conditions during alkylation and confirm salt purity via elemental analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to the oxadiazole ring (C-2 at ~160 ppm in ¹³C NMR) and methylamine protons (δ ~2.5 ppm in ¹H NMR). Compare with analogous oxadiazole derivatives for validation .
- IR Spectroscopy : Confirm N–H stretching (~3200 cm⁻¹ for the amine hydrochloride) and C=N/C–O vibrations (~1600 cm⁻¹ and ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion [M+H]⁺ and fragment peaks corresponding to the oxadiazole ring cleavage .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (from the SHELX suite) is ideal for determining bond lengths, angles, and hydrogen-bonding networks. Key steps:
Grow crystals via slow evaporation in polar solvents (e.g., methanol/water).
Refine the structure using high-resolution data (≤ 0.8 Å) to resolve potential disorder in the methylamine group .
Example: Similar oxadiazole derivatives show planar ring geometry with C–O bond lengths of ~1.36 Å, which can be cross-referenced .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:
Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., Raltegravir for antiviral activity comparisons) .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations in triplicate to ensure reproducibility.
Metabolic Stability Tests : Evaluate hydrochloride salt stability in physiological buffers (pH 7.4) to rule out decomposition artifacts .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., integrase enzymes, as seen in Raltegravir derivatives). Focus on the oxadiazole ring’s electron-deficient C-2 position for hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
Q. Why is the hydrochloride salt preferred over the free base in pharmacological studies?
- Methodological Answer :
- Enhanced Stability : The hydrochloride form minimizes oxidation of the amine group, extending shelf life (e.g., glycine methyl ester hydrochloride analogs remain stable for >12 months at −20°C) .
- Improved Solubility : The salt increases aqueous solubility, facilitating in vitro assays. Measure solubility via shake-flask method in PBS (pH 7.4) and compare with free base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
